4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid
Description
4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid is a thiazolidinone derivative featuring a 3,4,5-trimethoxybenzylidene substituent and a butanoic acid side chain. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The trimethoxyphenyl group is a critical pharmacophore, often associated with microtubule disruption in cancer therapeutics, as seen in combretastatin analogues .
Properties
Molecular Formula |
C17H19NO6S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H19NO6S2/c1-22-11-7-10(8-12(23-2)15(11)24-3)9-13-16(21)18(17(25)26-13)6-4-5-14(19)20/h7-9H,4-6H2,1-3H3,(H,19,20)/b13-9+ |
InChI Key |
QLCIOGTYGQXGSC-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid
-
Reactants :
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4-Aminobutanoic acid (1 equiv).
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Carbon disulfide (1.2 equiv).
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Chloroacetic acid (1.1 equiv).
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Potassium hydroxide (2 equiv).
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Conditions :
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The reaction is conducted in aqueous KOH at 0–5°C for 7 hours, followed by stirring at room temperature for 20 hours.
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Acidification with HCl yields the intermediate 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid .
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Key Data :
Knoevenagel Condensation with 3,4,5-Trimethoxybenzaldehyde
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Reactants :
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4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid (1 equiv).
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3,4,5-Trimethoxybenzaldehyde (1.2 equiv).
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Triethylamine (2.5 equiv) or piperidine (catalytic).
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Conditions :
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Solvent: Anhydrous ethanol or isopropyl alcohol.
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Reflux for 5–8 hours under nitrogen.
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Molecular sieves (4 Å) are used to absorb water and shift equilibrium.
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 6–8 hours |
| Byproducts | Z/E isomers (resolved via recrystallization) |
Optimization and Mechanistic Insights
Role of Catalysts and Solvents
Stereochemical Considerations
The exocyclic double bond predominantly adopts the E-configuration due to steric hindrance between the thiazolidinone ring and trimethoxyphenyl group.
Purification and Characterization
Purification Methods
Spectroscopic Data
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IR : 1695 cm⁻¹ (conjugated C=O), 1605 cm⁻¹ (C=C exocyclic).
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 7.45 (s, 2H, Ar-H), 6.90 (s, 1H, =CH-Ar).
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δ 3.85 (s, 9H, OCH<sub>3</sub>), 3.40 (t, 2H, N–CH<sub>2</sub>).
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HRMS : m/z [M+H]<sup>+</sup> Calc. 452.12; Found 452.10.
Industrial Scalability and Green Chemistry Approaches
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Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields.
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Solvent-free conditions under ball milling have been explored for analogous compounds.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including 4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid, exhibit significant antimicrobial properties. A study demonstrated that compounds in this class showed effective antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, the minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against specific bacterial strains such as Bacillus cereus and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, thiazolidinone derivatives have also shown antifungal properties. For instance, certain compounds demonstrated MIC values as low as 0.004 mg/mL against fungi like Pencillium ochramens and Trichophyton viride. This suggests that the structural components of these compounds contribute significantly to their antifungal efficacy .
Anti-inflammatory Effects
There is emerging evidence that compounds similar to 4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid may possess anti-inflammatory properties. Such activities are crucial for developing treatments for various inflammatory diseases and conditions where modulation of the immune response is beneficial.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of thiazolidinone derivatives and their biological activity is essential for optimizing their efficacy. Modifications in substituents at specific positions on the thiazolidinone ring significantly influence their antimicrobial and antifungal activities. For example:
- The presence of methoxy groups on the phenyl ring enhances antibacterial activity.
- The introduction of different substituents on the nitrogen atom can lead to variations in potency against different microbial strains .
Mechanism of Action
The mechanism of action of 4-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Observations:
- Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced anticancer activity compared to mono- or dimethoxy analogues (e.g., 2-methoxy in ), likely due to improved hydrophobic interactions with biological targets .
- Molecular Weight : The target compound (433.49 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-weight analogues like the pyrazolyl derivative (509.70 g/mol ).
Physicochemical and Computational Data
- logP Values : The target compound’s XLogP3 is estimated at ~5.3 (similar to ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Hydrogen Bonding: With 1 donor and 7 acceptors , the target compound may form stable interactions with enzymes or receptors, unlike analogues with fewer acceptors (e.g., 6 in ).
Biological Activity
4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a thiazolidinone ring structure and a trimethoxyphenyl moiety, which contribute to its diverse biological effects.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 383.43 g/mol. The structure includes key functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N2O6S2 |
| Molecular Weight | 383.43 g/mol |
| IUPAC Name | 4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid |
| InChI Key | InChI=1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects such as antiproliferative and antimicrobial activities.
Anticancer Properties
Recent studies have indicated that 4-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}butanoic acid exhibits significant anticancer properties. For instance, research has shown that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a potential candidate for developing new antibiotics.
Case Studies
- Antiproliferative Activity : A study published in PubMed investigated the compound's effect on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating strong antiproliferative effects (PubMed ID: 30086462).
- Synergistic Effects : Another study explored the synergistic effects of this compound with other known anticancer agents. The combination treatment resulted in enhanced efficacy compared to monotherapy, suggesting potential for combination therapies in cancer treatment.
Enzyme Inhibition
In vitro studies have revealed that the compound effectively inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.
Safety Profile
Toxicological assessments have indicated that at therapeutic doses, the compound exhibits minimal toxicity to normal cells while selectively targeting cancerous cells.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thiazolidinone core with a 3,4,5-trimethoxybenzylidene substituent and a butanoic acid side chain. The thiazolidinone ring (with a sulfanylidene group) contributes to electron delocalization, enhancing stability and hydrogen-bonding capacity. The trimethoxyphenyl group provides lipophilicity, potentially aiding membrane permeability. Structural characterization via NMR, IR, and X-ray crystallography (where available) is critical to confirm stereochemistry and tautomeric forms .
Q. What is a standard synthetic route for this compound, and what are common pitfalls?
Synthesis typically involves:
- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone precursor (e.g., rhodanine or 2-thioxothiazolidin-4-one) under acidic conditions.
- Step 2 : Alkylation or Michael addition to introduce the butanoic acid moiety. Common challenges include low yields due to steric hindrance from the trimethoxyphenyl group and side reactions (e.g., over-oxidation of the sulfanylidene group). Optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometry of reagents like thionyl chloride is critical .
Q. How is the purity and stability of this compound assessed in experimental settings?
- Purity : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm absence of by-products (e.g., unreacted aldehyde or dimerized intermediates).
- Stability : Accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. The sulfanylidene group is prone to oxidation, requiring inert storage conditions (argon atmosphere, −20°C) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity for the Z-isomer .
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the benzylidene carbon, increasing coupling efficiency .
- Flow chemistry : Continuous synthesis minimizes side reactions and improves reproducibility for multi-step protocols .
Q. What methodologies resolve contradictions in reported biological activities (e.g., PPAR-γ agonism vs. kinase inhibition)?
Discrepancies arise from assay conditions (e.g., cell type, concentration) or impurity interference. To address this:
- Dose-response profiling : Test across a wide concentration range (nM–μM) in standardized assays (e.g., PPAR-γ reporter gene assays vs. kinase inhibition ELISA).
- Isomer separation : Use chiral HPLC to isolate Z/E isomers, as bioactivity often varies with stereochemistry .
- Computational docking : Compare binding poses with PPAR-γ and kinase active sites to identify dominant targets .
Q. How does structural modification of the trimethoxyphenyl group alter bioactivity?
SAR studies show:
- Methoxy positioning : 3,4,5-Trimethoxy substitution maximizes PPAR-γ binding (ΔG = −9.2 kcal/mol) compared to mono/dimethoxy analogs.
- Electron-withdrawing groups : Replacing methoxy with nitro reduces activity (IC₅₀ increases from 0.8 μM to >10 μM in glucose uptake assays).
- Substituent length : Extending the butanoic acid to hexanoic acid decreases solubility but enhances membrane permeability (logP increases from 2.1 to 3.4) .
Q. What experimental approaches elucidate the compound’s mechanism of action in metabolic pathways?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. control cells.
- Metabolomics : LC-MS/MS quantifies changes in glucose/lipid metabolites (e.g., lactate, acetyl-CoA).
- CRISPR screening : Knockout libraries identify genes whose loss abrogates the compound’s effects (e.g., PPAR-γ, AMPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
